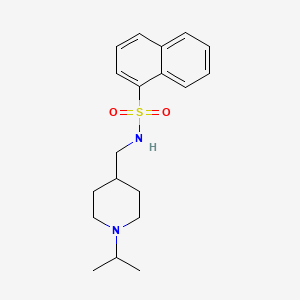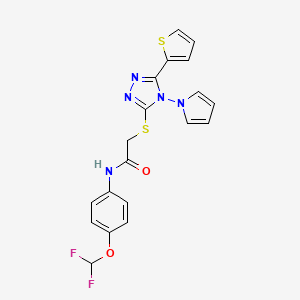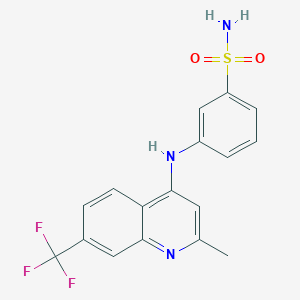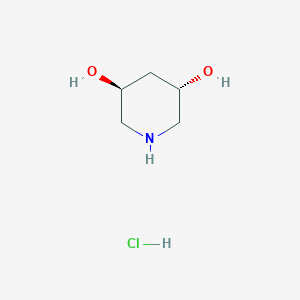![molecular formula C21H27N3O3 B2472586 N1-cycloheptyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898427-82-2](/img/structure/B2472586.png)
N1-cycloheptyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-cycloheptyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a synthetic organic compound characterized by its unique structure and potential applications in various fields. Its complex molecular makeup makes it an intriguing subject for chemical, biological, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions::
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including cycloheptanone and quinoline derivatives.
Intermediate Formation: Initial reactions typically involve the formation of key intermediates through condensation and cyclization reactions.
Oxalamide Formation:
Purification: The crude product undergoes purification through recrystallization or chromatographic techniques to achieve the desired purity.
Batch Processing: Industrial production often employs batch processing techniques, allowing for precise control over reaction parameters.
Continuous Flow Synthesis: Advanced continuous flow synthesis methods enhance efficiency and scalability, enabling large-scale production with minimal waste.
化学反応の分析
Types of Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions, using agents such as sodium borohydride or lithium aluminum hydride, can modify specific functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce or replace functional groups, using reagents like halogens or alkylating agents.
Oxidation: Hydrogen peroxide in acidic medium; potassium permanganate in neutral or alkaline medium.
Reduction: Sodium borohydride in alcoholic solvents; lithium aluminum hydride in ether solvents.
Substitution: Halogens (chlorine, bromine) in solvent systems; alkylating agents in aprotic solvents.
Oxidation typically yields oxidized derivatives, such as quinoline N-oxides.
Reduction products may include alcohols or amines.
Substitution reactions result in modified quinoline or cycloheptane derivatives.
科学的研究の応用
Chemistry::
As a reagent or intermediate in the synthesis of complex organic molecules.
Potential use in the development of bioactive compounds for therapeutic applications.
Investigation of its interactions with biological macromolecules, such as proteins or nucleic acids.
Exploration of its pharmacological properties and potential as a drug candidate.
Study of its effects on cellular pathways and mechanisms of action in disease models.
Application in the formulation of specialty chemicals or materials.
Use as an analytical standard or reference compound.
作用機序
The mechanism by which N1-cycloheptyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide exerts its effects is linked to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact pathways involved, including potential binding interactions and conformational changes in the target molecules.
類似化合物との比較
Similar Compounds::
Quinoline derivatives with varying substituents on the nitrogen atom.
Oxalamide compounds with different cyclic structures.
The unique cycloheptyl group attached to the nitrogen atom distinguishes it from other quinoline-based compounds.
The specific arrangement of the oxalamide group contributes to its distinct chemical and biological properties.
There you have it: a detailed exploration of N1-cycloheptyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide. If there’s anything else you’re curious about, I’m here to help!
特性
IUPAC Name |
N-cycloheptyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c25-18-10-9-15-13-17(12-14-6-5-11-24(18)19(14)15)23-21(27)20(26)22-16-7-3-1-2-4-8-16/h12-13,16H,1-11H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSWJOHDEYHGBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxyphenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2472504.png)


![3-(4-methoxyphenyl)-7-((2-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2472508.png)
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2472509.png)
![4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2472510.png)

![3-Cyclopropyl-1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2472514.png)
![5-(2-oxoimidazolidine-1-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2472515.png)
![6-(2,5-Dimethoxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2472516.png)
![11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B2472522.png)
![N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]prop-2-enamide](/img/structure/B2472524.png)


